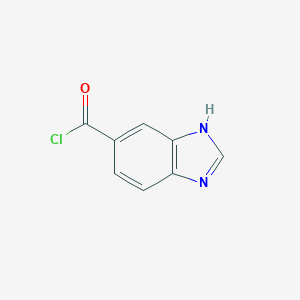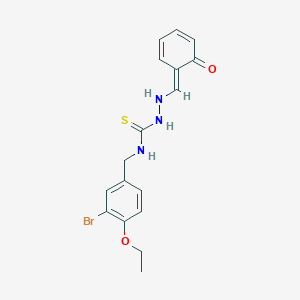
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound has been extensively studied for its unique properties and potential benefits in the field of drug discovery.
Mécanisme D'action
The mechanism of action of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility of this compound in water, which could make it more useful in certain experimental settings. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate and carbon disulfide. The resulting product is a yellow crystalline solid with a melting point of 222-224°C.
Applications De Recherche Scientifique
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
| 186453-56-5 | |
Formule moléculaire |
C17H18BrN3O2S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
1-[(3-bromo-4-ethoxyphenyl)methyl]-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-23-16-8-7-12(9-14(16)18)10-19-17(24)21-20-11-13-5-3-4-6-15(13)22/h3-9,11,20H,2,10H2,1H3,(H2,19,21,24)/b13-11+ |
Clé InChI |
VVUDLAWKZUCMGM-ACCUITESSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
Synonymes |
Hydrazinecarbothioamide, N-((3-bromo-4-ethoxyphenyl)methyl)-2-((2-hydr oxyphenyl)methylene)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
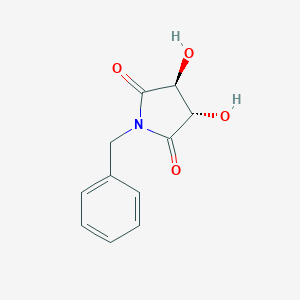

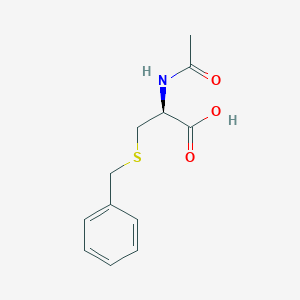
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
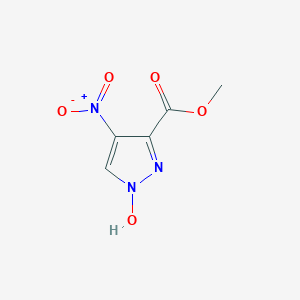
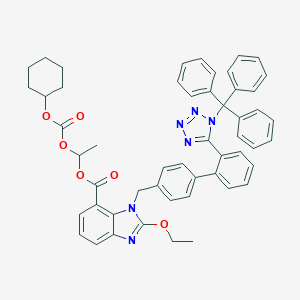
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
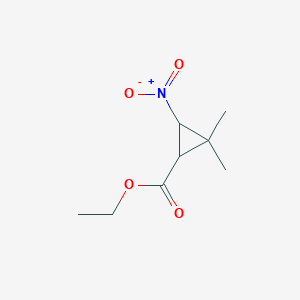
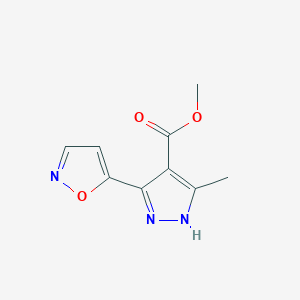
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
